molecular formula C7H7ClFN3 B12930666 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride

Cat. No.: B12930666
M. Wt: 187.60 g/mol
InChI Key: NNPSRHRLLXLMJR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of a fluorine atom in the 6-position of the benzimidazole ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1H-benzo[d]imidazol-2-yl)methanol
  • 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole
  • 1H-benzo[d]imidazole derivatives

Uniqueness

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other benzimidazole derivatives .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

6-fluoro-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H

InChI Key

NNPSRHRLLXLMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)N.Cl

Origin of Product

United States

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